molecular formula C12H16N2O3 B2909859 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide CAS No. 181295-01-2

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

Cat. No. B2909859
M. Wt: 236.271
InChI Key: JDHYQKPDXXUSQD-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound . It is also referred to as heliamine . This compound is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . It has been used as a starting material for the synthesis of more complex isoquinolines .


Synthesis Analysis

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through various methods. One such method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is represented by the empirical formula C11H15NO2 . The molecular weight of the compound is 193.24 .


Chemical Reactions Analysis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has been involved in various chemical reactions. For instance, it has been used in the synthesis of tetrahydroisoquinoline derivatives through the Pomeranz–Fritsch process and its modifications .


Physical And Chemical Properties Analysis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a solid compound . It is soluble in 1N NaOH in methanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide has been used in the synthesis of new substituted acetamide derivatives. These derivatives were obtained by reacting ethyl 6′,7′-dimethoxy-3′Н-spiro[isoquinoline-1,4′-cyclopentane]-1′-carboxylate with ammonia and isopropylamine, followed by reduction with NaBH4 (Aghekyan & Panosyan, 2016).

Pharmacological Applications

  • Alpha(2C)-Adrenergic Receptor Antagonists : Novel derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide were synthesized and found to act as selective alpha(2C)-adrenergic receptor antagonists. These compounds showed high affinity for the alpha(2C)-adrenergic receptor with high subtype selectivity, indicating potential for anti-L-dopa-induced dyskinetic activity in marmosets (Hagihara et al., 2007).

  • Anticonvulsant Properties : A study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives identified new compounds with significant anticonvulsant activity. This supports the potential of these compounds for use in treating epilepsy (Gitto et al., 2010).

Synthesis Methods

  • The first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved through dynamic kinetic resolution. This process involved enantioselective hydrolysis of the corresponding ethyl esters in aqueous NH4OAc buffer at pH 8.5, leading to products with high enantiopurity (Paál et al., 2008).

Analgesic and Anti-Inflammatory Effects

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated potential analgesic and anti-inflammatory effects. A specific study highlighted the compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride for its pronounced anti-inflammatory effect, suggesting its potential use as a non-narcotic analgesic (Rakhmanova et al., 2022).

properties

IUPAC Name

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-10-5-8-3-4-14(12(13)15)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHYQKPDXXUSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

Citations

For This Compound
1
Citations
J De La Chapa, M Valdez, F Ruiz III, K Gonzales… - Bioorganic & Medicinal …, 2019 - Elsevier
We previously demonstrated that capsazepine (CPZ), a synthetic transient receptor potential Vanilloid subtype 1 (TRPV1) antagonist, has significant anti-cancer effects in vivo. The …
Number of citations: 13 www.sciencedirect.com

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